molecular formula C10H13NO2S B2935695 Furan-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone CAS No. 1797072-86-6

Furan-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone

Cat. No. B2935695
CAS RN: 1797072-86-6
M. Wt: 211.28
InChI Key: KOKGYWBXQUKHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The aza-Piancatelli rearrangement of furan-2-yl (phenyl)methanol with aryl amines, catalyzed by phosphomolybdic acid, facilitates the synthesis of trans-4,5-disubstituted cyclopentenone derivatives.


Molecular Structure Analysis

The molecular structure of “Furan-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Protein Tyrosine Kinase Inhibition

Furan-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone: derivatives have been synthesized and studied for their in vitro protein tyrosine kinase inhibitory activity . This is significant because protein tyrosine kinases are key regulators in signal transduction pathways that control cellular functions such as proliferation, growth, and differentiation . The inhibition of these enzymes is a promising strategy for the treatment of various cancers.

Antiviral Activity

Indole derivatives, which share a similar heterocyclic structure with the compound , have shown antiviral properties . By extension, furan derivatives like Furan-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone could be explored for their potential to inhibit viruses, contributing to the development of new antiviral drugs .

Hydrogenation Applications

The compound has been mentioned in the context of highly diastereoselective hydrogenation processes. This application is crucial in the synthesis of pharmaceuticals where the control of stereochemistry is important for the activity of the drug.

properties

IUPAC Name

furan-2-yl-(3-methylsulfanylpyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-14-8-4-5-11(7-8)10(12)9-3-2-6-13-9/h2-3,6,8H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKGYWBXQUKHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.